

Endothall-Sodium: A Technical Guide to its Herbicidal Development and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Endothal-sodium

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For Researchers, Toxicologists, and Environmental Scientists

Executive Summary

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a contact herbicide primarily utilized for the control of submersed aquatic weeds.^[1] This technical guide provides a comprehensive overview of the historical development of Endothall and its sodium and other salt formulations as a research chemical in the context of herbicidal applications. It details its discovery, mechanism of action, toxicological profile, and environmental fate, presenting quantitative data in structured tables and illustrating key pathways through diagrams. While initially explored for various agricultural uses, its most prominent and enduring application has been in aquatic weed management. The development of Endothall for this purpose began in 1958.^[1]

Historical Development

The herbicidal properties of Endothall were first identified in the mid-1950s by the Pennwalt Corporation.^[1] Early research focused on its potential as a defoliant and terrestrial herbicide. Trials were conducted between 1950 and 1952 in Tanganyika to test its efficacy under tropical conditions.^[2] However, its primary application shifted to aquatic environments, with its development for this use starting in 1958.^[1] Endothall is synthesized through the condensation of furan and maleic anhydride, followed by reduction.^[3] It is not applied as a free acid but is converted into its more active inorganic or amine salts, such as disodium, dipotassium, and mono- and di- (N,N-dimethylalkylamine) salts.^[4]

Mechanism of Action

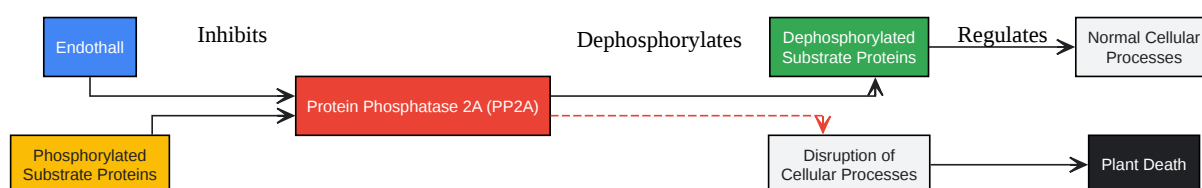
The precise herbicidal mode of action of Endothall is multifaceted and not entirely understood. [1][5] However, a primary mechanism is the inhibition of protein phosphatase 2A (PP2A), a critical enzyme in various cellular signaling pathways.[6][7][8][9] This inhibition disrupts cellular processes regulated by reversible protein phosphorylation.[9]

Other postulated mechanisms include:

- **Inhibition of Protein and Lipid Synthesis:** Endothall has been shown to interfere with the synthesis of proteins and lipids in plants.[1][10][11]
- **Disruption of Cell Membranes:** It can cause damage to cell membranes, leading to leakage of cellular contents and desiccation of tissues.[4][10][12]
- **Respiratory Inhibition:** Some studies suggest that Endothall acts as a respiratory inhibitor.[1][5]

The inhibition of PP2A is a key event that likely triggers a cascade of downstream effects leading to plant death.

Signaling Pathway of Endothall's Herbicidal Action



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Caption: Endothall's primary mechanism of action involves the inhibition of Protein Phosphatase 2A (PP2A).

Quantitative Data

Toxicological Data

The acute toxicity of Endothall varies depending on the specific salt formulation and the organism.

Compound	Test Animal	Route	LD50	Citation
Technical Endothall	Rat	Oral	38-51 mg/kg	[1][13]
Disodium Endothall	Rat	Oral	51 mg/kg	[13]
Disodium Endothall	Guinea Pig	Oral	250 mg/kg	[13]
Amine Salt of Endothall	Rat	Oral	206 mg/kg	[13]
Dipotassium Salt (Formulation)	Mallard Duck	Oral	344 mg/kg	[1]
Disodium Endothall	Rat	Dermal	750 mg/kg	[13]
Disodium Endothall	Rabbit	Dermal	100 mg/kg	[13]
Amine Salt of Endothall	Rabbit	Dermal	143 mg/kg	[13]

Long-term studies in rats and dogs have identified the stomach and liver as the primary target organs for toxicity.[14] A 1-year study in dogs established a No-Observed-Effect Level (NOEL) of 3.75 mg/kg bw/day, which is the basis for the current Acceptable Daily Intake (ADI) of 0.03 mg/kg bw.[14]

Ecotoxicological Data

Endothall's toxicity to aquatic organisms is also formulation-dependent. The dipotassium salt is generally less toxic to fish than the monoamine salt formulations.[1]

Formulation	Organism	LC50 (96-hour)	Citation
Monoamine Salt	Bluegill	0.19-2.0 ppm	[1]
Monoamine Salt	Sheepshead Minnow	0.19-2.0 ppm	[1]
Monoamine Salt	Mysid Shrimp	0.19-2.0 ppm	[1]
Monoamine Salt	Water Flea	0.19-2.0 ppm	[1]
Dipotassium/Disodium Salt	Various Fish Species	100-200 ppm	[15]

Environmental Fate

Endothall is characterized by its relatively short persistence in the environment, primarily due to microbial degradation.[1]

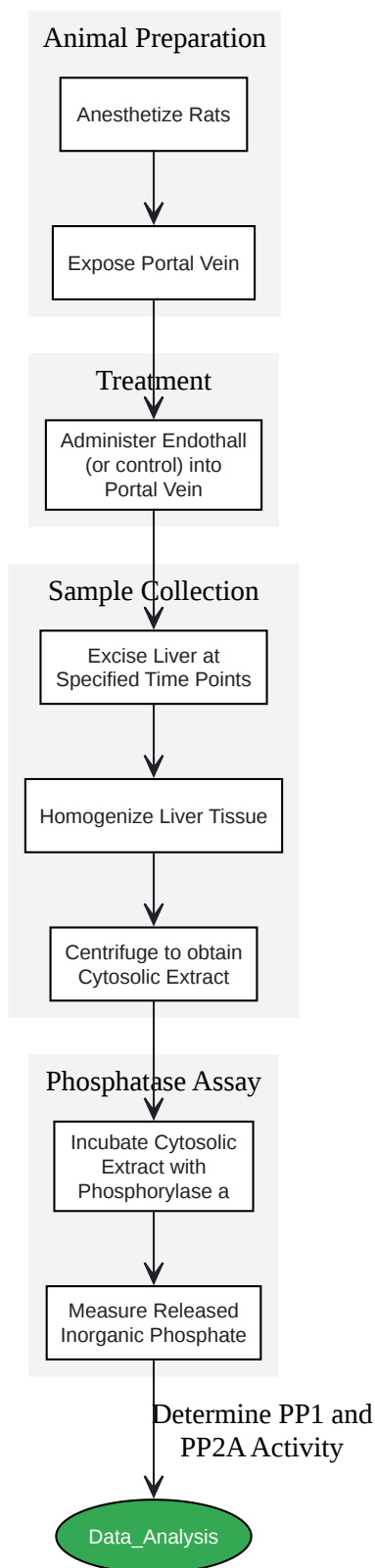
Environment	Half-life	Conditions	Citation
Aquatic (Aerobic)	~1 week or less	-	[1][16]
Aquatic (Anaerobic)	10 days	-	[1]
Soil	4-9 days	-	[13][16]
Pond Water	4 days	Non-autoclaved	[1]
Pond Water	No degradation after 9 days	Autoclaved (sterilized)	[1]

Endothall has a low potential for bioaccumulation, with a bioconcentration factor (BCF) of less than 1 in bluegill sunfish.[3][16]

Experimental Protocols

Assessment of PP1 and PP2A Inhibition in vivo

This protocol is based on the study by Erdodi et al. (1995).[6][7][8]



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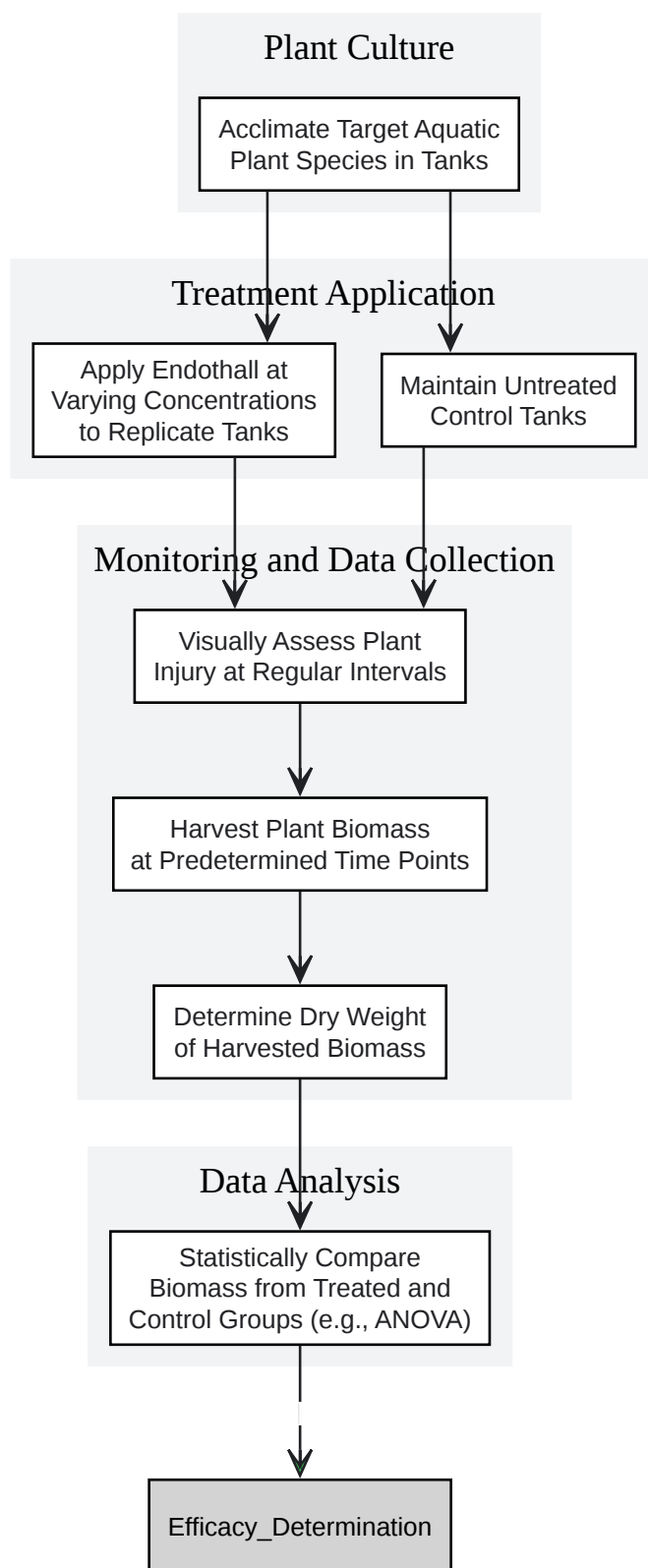
Caption: Workflow for assessing in vivo inhibition of protein phosphatases by Endothall.

Methodology:

- **Animal Preparation:** Male Wistar rats are anesthetized. The portal vein is exposed for direct administration of the test compound.
- **Treatment:** Endothall, or a control substance, is administered directly into the portal vein to ensure rapid delivery to the liver.
- **Sample Collection:** At predetermined time points following administration, the liver is excised and immediately processed.
- **Sample Processing:** The liver tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosolic extract containing the protein phosphatases.
- **Phosphatase Assay:** The activity of PP1 and PP2A in the cytosolic extract is determined by measuring the dephosphorylation of a substrate, such as phosphorylase a. The amount of inorganic phosphate released is quantified colorimetrically.

Aquatic Herbicide Efficacy Testing

This protocol is a generalized representation based on studies evaluating the herbicidal effects of Endothall on aquatic plants.[\[17\]](#)



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Caption: Generalized workflow for testing the efficacy of Endothall on aquatic plants.

Methodology:

- **Plant Culture:** The target aquatic plant species are cultured in tanks under controlled conditions to ensure uniform growth and health.
- **Treatment Application:** Endothall is applied to the water in the treatment tanks at a range of concentrations. Control tanks receive no herbicide.
- **Monitoring and Data Collection:** Plant health is monitored visually at regular intervals. At the end of the exposure period, the plant biomass is harvested, dried, and weighed.
- **Data Analysis:** The dry weights of the plants from the treated and control groups are statistically compared to determine the efficacy of the herbicide at different concentrations.

Conclusion

Endothall-sodium and its related salts have a long history as effective contact herbicides, particularly for the management of aquatic weeds. Its primary mechanism of action involves the inhibition of protein phosphatase 2A, leading to a cascade of cellular disruptions and eventual plant death. While toxicological data indicates a need for careful handling and application, its rapid environmental degradation minimizes long-term ecological impact. Continued research into its precise molecular interactions and the development of more targeted formulations will further enhance its utility in aquatic plant management.

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- To cite this document: BenchChem. [Endothall-Sodium: A Technical Guide to its Herbicidal Development and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8061699#historical-development-of-endothall-sodium-as-a-research-chemical]

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